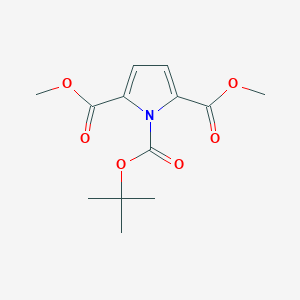

1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate

CAS No.: 473401-82-0

Cat. No.: VC4660176

Molecular Formula: C13H17NO6

Molecular Weight: 283.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 473401-82-0 |

|---|---|

| Molecular Formula | C13H17NO6 |

| Molecular Weight | 283.28 |

| IUPAC Name | 1-O-tert-butyl 2-O,5-O-dimethyl pyrrole-1,2,5-tricarboxylate |

| Standard InChI | InChI=1S/C13H17NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h6-7H,1-5H3 |

| Standard InChI Key | UCQWTCNWEVJUBI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate (CAS: 11231406) is a trisubstituted pyrrole with three ester functionalities. The tert-butyl group occupies the 1-position, while methyl esters are attached at the 2- and 5-positions. X-ray crystallography confirms a planar pyrrole ring with bond lengths consistent with aromatic delocalization . The tert-butyl group introduces steric bulk, influencing reactivity in subsequent transformations.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₆ | |

| Molecular Weight | 297.30 g/mol | |

| Melting Point | 107–109°C | |

| Boiling Point | Not reported | – |

| Density | 1.21 g/cm³ (est.) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H NMR spectrum (400 MHz, CDCl₃) displays singlet resonances at δ 6.84 ppm (2H, pyrrole-H), δ 3.87 ppm (6H, methyl esters), and δ 1.67 ppm (9H, tert-butyl) . The ¹³C NMR spectrum confirms carbonyl carbons at δ 159.9 ppm (tert-butyl carbonate) and δ 148.9 ppm (methyl esters) .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a two-step lithiation-carboxylation strategy:

-

Lithiation of N-Boc Pyrrole: Treatment of N-Boc pyrrole with n-butyllithium at −78°C generates a stabilized anion, which reacts with methyl chloroformate to install the 2- and 5-methyl esters .

-

Crystallization and Purification: Flash chromatography (SiO₂, ether-petroleum ether) followed by cyclohexane recrystallization yields the product in 78% yield .

Table 2: Synthetic Conditions and Yields

| Step | Reagents | Yield |

|---|---|---|

| Lithiation | n-BuLi, THF, −78°C | 78% |

| Carboxylation | Methyl chloroformate | – |

| Purification | Flash chromatography | – |

Stereochemical Considerations

The tert-butyl group’s steric bulk directs subsequent reactions. For example, dihydroxylation of derived intermediates with osmium tetroxide proceeds with >95% diastereoselectivity, enabling access to pyrrolizidine cores .

Applications in Alkaloid Synthesis

Pyrrolizidine Alkaloids

The compound serves as a linchpin in synthesizing pyrrolizidine alkaloids, such as retronecine. Red-Al® reduction of its diester derivative yields a diol, which undergoes enzymatic desymmetrization to install chiral centers . Subsequent cyclization and functionalization steps complete the alkaloid framework.

Biocatalytic Modifications

Lipase-mediated kinetic resolution (e.g., using Pseudomonas sp. lipase) achieves enantiomeric excesses >90% for hydroxyester intermediates, underscoring the compound’s utility in asymmetric synthesis .

Future Directions

Catalytic Applications

Recent advances suggest potential in transition-metal catalysis, where the pyrrole’s electron-deficient ring could facilitate C–H activation.

Drug Discovery

Derivatives of this compound are being explored as scaffolds for kinase inhibitors, leveraging the pyrrole’s ability to engage in π-stacking interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume